molecular formula C16H18N6O4 B605523 acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine CAS No. 959850-74-9

acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine

Cat. No.: B605523
CAS No.: 959850-74-9
M. Wt: 358.36
InChI Key: FIESOFUABUPMMH-WAJHRQJSSA-N
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Description

Acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine is a complex organic compound that features a pyrrole ring substituted with a nitrophenyl group and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine typically involves multiple steps. One common route starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then subjected to a series of reactions, including condensation with pyrrole derivatives and subsequent functional group modifications, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, which can further participate in cyclization reactions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include various substituted pyrrole derivatives, nitro compounds, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the guanidine moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and guanidine groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2.C2H4O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-2(3)4/h1-10H,(H4,15,16,18);1H3,(H,3,4)/b5-3+,17-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIESOFUABUPMMH-BKSNKXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N\N=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine
Reactant of Route 2
acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine
Reactant of Route 3
acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine
Reactant of Route 4
acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine
Reactant of Route 5
acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine
Reactant of Route 6
acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine

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